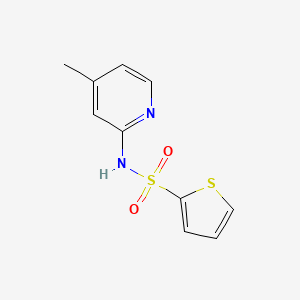
N-(4-methyl-2-pyridinyl)-2-thiophenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methyl-2-pyridinyl)-2-thiophenesulfonamide, commonly known as PMSF, is a chemical compound that is widely used in scientific research. It is a serine protease inhibitor that is commonly used to inhibit proteases during protein purification. PMSF is a white crystalline powder that is soluble in water and is stable under normal conditions.
Mécanisme D'action
PMSF works by irreversibly inhibiting serine proteases. It reacts with the active site of the protease, forming a covalent bond and blocking the activity of the protease. PMSF is specific to serine proteases and does not inhibit other types of proteases.
Biochemical and Physiological Effects:
PMSF has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit platelet aggregation and adhesion, which may have implications for the treatment of thrombotic disorders. PMSF has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This may have implications for the treatment of Alzheimer's disease, as acetylcholinesterase inhibitors are commonly used to treat this condition.
Avantages Et Limitations Des Expériences En Laboratoire
PMSF has a number of advantages for lab experiments. It is relatively easy to synthesize and is stable under normal conditions. It is also specific to serine proteases and does not inhibit other types of proteases. However, PMSF has some limitations. It is relatively expensive and may not be suitable for large-scale experiments. Additionally, PMSF is not effective against all types of serine proteases, so it may not be suitable for all experiments.
Orientations Futures
There are a number of future directions for research involving PMSF. One area of research is the development of new serine protease inhibitors that are more effective or have fewer side effects than PMSF. Another area of research is the development of new applications for PMSF, such as the treatment of thrombotic disorders or Alzheimer's disease. Additionally, research could be conducted to further understand the biochemical and physiological effects of PMSF and its potential implications for human health.
Méthodes De Synthèse
PMSF can be synthesized by reacting 4-methyl-2-pyridinecarboxylic acid with thionyl chloride to form 4-methyl-2-pyridine thionyl chloride, which is then reacted with sodium sulfite to form PMSF. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
PMSF is commonly used in scientific research as a serine protease inhibitor. It is used to inhibit proteases during protein purification, which helps to prevent the degradation of proteins and ensures that the purified protein is of high quality. PMSF is also used to inhibit proteases in cell lysates, which helps to preserve the integrity of the proteins in the lysate. Additionally, PMSF is used in the study of blood coagulation and fibrinolysis, as it inhibits serine proteases involved in these processes.
Propriétés
IUPAC Name |
N-(4-methylpyridin-2-yl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S2/c1-8-4-5-11-9(7-8)12-16(13,14)10-3-2-6-15-10/h2-7H,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYOIKLMBFWAPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NS(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

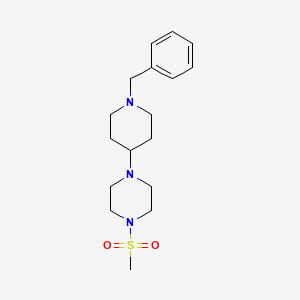
![3-fluoro-N-[(1-naphthylamino)carbonothioyl]benzamide](/img/structure/B5709398.png)
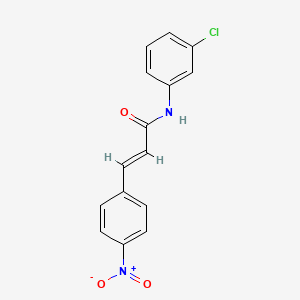
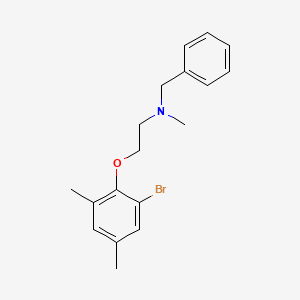
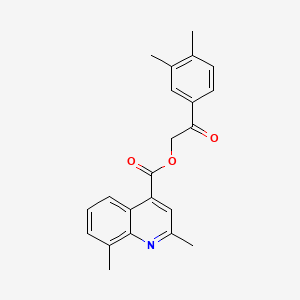
![N'-[2-(4-chloro-2-methylphenoxy)acetyl]nicotinohydrazide](/img/structure/B5709419.png)
![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N'-[3-(diethylamino)propyl]urea](/img/structure/B5709423.png)
![4-[2-(4-chloro-2-methylphenoxy)ethyl]morpholine](/img/structure/B5709434.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-6-methoxyphenol](/img/structure/B5709436.png)
![1'-butyl-7'-chlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5709451.png)
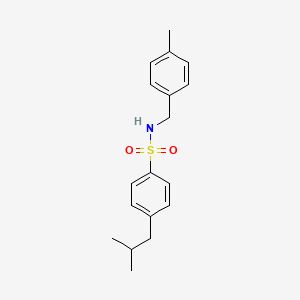
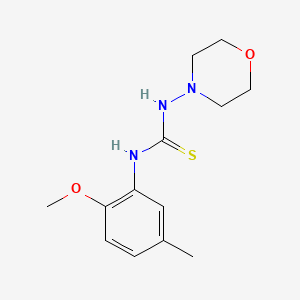
![1-[(2,4,5-trichlorophenoxy)acetyl]piperidine](/img/structure/B5709465.png)
![9-chloro-5-(4-methylphenyl)benzimidazo[2,1-a]phthalazine](/img/structure/B5709470.png)